Methyl 2-oxoindoline-6-carboxylate
Overview
Description
Methyl 2-oxoindoline-6-carboxylate is a chemical compound that is part of the indoline family, which are heterocyclic organic compounds. These compounds are characterized by a benzene ring fused to a pyrrolidine ring. The specific structure of methyl 2-oxoindoline-6-carboxylate includes a methyl ester group at the carboxylate position and an oxo group at the second position of the indoline structure.
Synthesis Analysis
The synthesis of related indoline compounds has been reported in various studies. For instance, methyl 5- and 6-nitroindole-2-carboxylates were synthesized from indoline-2-carboxylic acid, which was nitrated and then dehydrogenated to yield the methyl ester . Another study reported the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of methyl 2-oxoindoline-6-carboxylate.
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl 2-oxoindoline-6-carboxylate has been elucidated using techniques such as X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established, which shares the quinoline core with indoline derivatives . These analyses are crucial for confirming the molecular structure and for understanding the reactivity and interactions of the compound.
Chemical Reactions Analysis
Indoline derivatives participate in various chemical reactions. For instance, the synthesis and reactions of 2-bis(methylthio)methylene-1-methyl-3-oxoindole were described, showcasing its use as a bielectrophilic component in the synthesis of carbazoles and indoles . This demonstrates the versatility of indoline derivatives in forming complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of indoline derivatives are influenced by their molecular structure. While specific data on methyl 2-oxoindoline-6-carboxylate is not provided, studies on similar compounds can offer insights. For example, the study of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides discussed the interpretation of their NMR spectra and mass spectrometric behavior . These properties are essential for the identification and characterization of the compound and its derivatives.
Scientific Research Applications
1. Preparation of BIBF 1120
- Application Summary: Methyl 2-oxoindoline-6-carboxylate is used as an intermediate in the preparation of BIBF 1120 , an indolinone that acts as a triple angiokinase inhibitor .
- Results or Outcomes: The outcome of using Methyl 2-oxoindoline-6-carboxylate in this context is the successful synthesis of BIBF 1120 , a potent pharmaceutical compound.
2. Abbreviated New Drug Application (ANDA) Filing
- Application Summary: Methyl 2-oxoindoline-6-carboxylate is used in the process of ANDA filing to the FDA and in toxicity studies of respective drug formulations .
- Results or Outcomes: The outcome of using Methyl 2-oxoindoline-6-carboxylate in this context is the successful submission of necessary data to regulatory authorities for drug approval .
3. Preparation of Nintedanib
- Application Summary: Methyl 2-oxoindoline-6-carboxylate is used as an intermediate in the preparation of Nintedanib , a potent angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis .
- Results or Outcomes: The outcome of using Methyl 2-oxoindoline-6-carboxylate in this context is the successful synthesis of Nintedanib , a potent pharmaceutical compound.
4. Antitumor Agents
- Application Summary: Methyl 2-oxoindoline-6-carboxylate is used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents .
- Results or Outcomes: The outcome of using Methyl 2-oxoindoline-6-carboxylate in this context is the successful synthesis of novel antitumor agents .
5. Synthesis of Indole Derivatives
- Application Summary: Methyl 2-oxoindoline-6-carboxylate can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Results or Outcomes: The outcome of using Methyl 2-oxoindoline-6-carboxylate in this context is the successful synthesis of novel indole derivatives .
6. Preparation of Methyl-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
- Application Summary: Methyl 2-oxoindoline-6-carboxylate is used as a key intermediate for the synthesis of methyl-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate , a compound used in the treatment of idiopathic pulmonary fibrosis (IPF) .
- Results or Outcomes: The outcome of using Methyl 2-oxoindoline-6-carboxylate in this context is the successful synthesis of methyl-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate , a potent pharmaceutical compound.
Safety And Hazards
properties
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGUNWFFVDLNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395695 | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxoindoline-6-carboxylate | |
CAS RN |
14192-26-8 | |
Record name | 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14192-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-oxindole-6-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-oxoindoline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OXINDOLE-6-CARBOXYLIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-OXINDOLE-6-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J55GEX7Z9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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